(S)-methyl 3,4-dihydroxybutanoate

Description

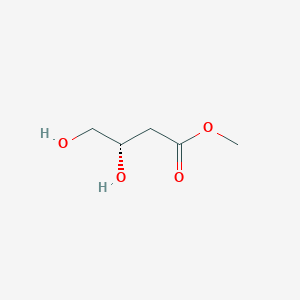

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415997 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90414-36-1 | |

| Record name | (S)-methyl 3,4-dihydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 3,4-Dihydroxybutanoate: Properties, Synthesis, and Applications

Executive Summary: (S)-Methyl 3,4-dihydroxybutanoate is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a stereodefined diol and a methyl ester, makes it a highly valuable and versatile building block for the asymmetric synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization methods, established synthetic routes, and key applications. The content herein is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important chiral intermediate.

Molecular Identity and Physicochemical Properties

This compound is a C5 carboxylic ester characterized by a specific stereochemical configuration at the C3 carbon. This chirality is fundamental to its utility in synthesizing enantiomerically pure products.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate[1] |

| CAS Number | 90414-36-1[1] |

| Molecular Formula | C₅H₁₀O₄[2] |

| Molecular Weight | 134.13 g/mol [3] |

| Synonyms | (S)-methyl-3,4-dihydroxybutanoate, (3S)-3,4-dihydroxybutyric acid methyl ester, L-methyl erythritol[2][3] |

| SMILES | COC(=O)C--INVALID-LINK--CO[1] |

Physicochemical Characteristics

Many of the physical properties of this compound are not extensively reported in standard literature, often due to its primary use as an intermediate rather than a final product. However, based on supplier data and computational predictions for its enantiomer, we can compile the following information.

| Property | Value / Observation | Source |

| Appearance | Colorless to yellow liquid | [3] |

| Purity | ≥95.0% | [3] |

| Optical Rotation | -26.0 ± 1.0° (c=0.9, CHCl₃, 20°C) | [3] |

| Boiling Point | Not available (N/A) | |

| Melting Point | Not available (N/A) | |

| Density | Not available (N/A) | |

| XLogP3 | -1.3 (Predicted for R-enantiomer) | [4] |

The negative XLogP3 value suggests the compound is hydrophilic, which is consistent with the presence of two hydroxyl groups and a methyl ester capable of hydrogen bonding.

Solubility and Storage

-

Solubility: While quantitative data is scarce, the structure suggests good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its hydrophilicity indicates at least partial solubility in water.

-

Storage: To maintain its chemical and stereochemical integrity, the compound should be stored in a tightly sealed container under inert atmosphere at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term preservation.[3]

Spectroscopic and Analytical Characterization

Expertise & Experience: The validation of this compound relies on a suite of analytical techniques. NMR spectroscopy is essential for confirming the structural framework, while mass spectrometry verifies the molecular weight. For a chiral molecule like this, infrared spectroscopy confirms functional groups, but the most critical analysis is chiral chromatography, which unequivocally determines its enantiomeric purity—a key parameter for its application in asymmetric synthesis.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different protons in the molecule: a singlet for the methyl ester protons (-OCH₃), diastereotopic protons for the -CH₂- group adjacent to the ester, a multiplet for the proton on the chiral carbon (-CH(OH)-), and signals for the protons of the primary alcohol (-CH₂OH).

-

¹³C NMR (Carbon NMR): The carbon spectrum should display five unique signals: one for the carbonyl carbon of the ester, one for the methyl carbon of the ester, and three for the carbons in the butanoate chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretching of the two hydroxyl groups and a strong, sharp peak around 1735 cm⁻¹ for the C=O stretching of the ester functional group.

-

Mass Spectrometry (MS): Analysis by techniques like Electrospray Ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis and purity assessment.[1]

Quality Control and Analytical Workflow

A robust quality control process is vital. The following workflow ensures the identity, purity, and stereochemical integrity of the compound.

Caption: Standard analytical workflow for compound validation.

Synthesis and Manufacturing

Authoritative Grounding: The synthesis of enantiomerically pure molecules like this compound often leverages the "chiral pool," using readily available, inexpensive chiral molecules from nature as starting materials. L-malic acid is a prime example of such a precursor.

Synthetic Strategy from L-Malic Acid

A well-documented and industrially viable route to this compound starts from L-malic acid. This process involves the selective reduction of the carboxylic acid functional groups.

The key steps are:

-

Diesterification: L-malic acid is first converted to its dimethyl ester, dimethyl (S)-2-hydroxybutanedioate, by reacting it with methanol in the presence of an acid catalyst.

-

Chemoselective Reduction: The less hindered ester group (at the C4 position) is selectively reduced to a primary alcohol. This is a critical step, often achieved using a mild reducing agent like sodium borohydride or, for better selectivity, lithium borohydride.[5] This reaction yields the target molecule, this compound.

Caption: A common synthetic pathway from the chiral pool.

Illustrative Experimental Protocol

Trustworthiness: The following protocol is based on established chemical transformations for the synthesis of this compound from L-malic acid, as described in patent literature.[5][6] It represents a self-validating system where the progression of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC) or NMR.

Step 1: Diesterification of L-Malic Acid

-

To a solution of L-malic acid (1.0 eq) in anhydrous methanol (10-15 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the resulting crude product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl (S)-2-hydroxybutanedioate.

Step 2: Selective Reduction

-

Dissolve the dimethyl ester (1.0 eq) from the previous step in an anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium borohydride (approx. 1.0 eq) in THF to the cooled ester solution. The stoichiometry is critical to ensure selective reduction of one ester group.

-

Allow the reaction to stir at low temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl).

-

Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure this compound.

Applications and Industrial Relevance

The bifunctional nature of this compound—containing both hydroxyl groups and an ester—makes it a versatile intermediate.

-

Pharmaceutical Synthesis: It serves as a key chiral building block for synthesizing active pharmaceutical ingredients (APIs).[2] Its stereocenter can be incorporated into complex drug molecules where specific stereochemistry is essential for biological activity.

-

Polymer Chemistry: The diol functionality allows it to be used as a monomer in the production of biodegradable polymers and polyesters, offering sustainable alternatives to traditional plastics.[2]

-

Cosmetics: It is used in cosmetic formulations for its moisturizing and skin-conditioning properties.[2]

-

Flavors and Fragrances: The molecule is also utilized as a component in the flavor and fragrance industry.[7]

Safety and Handling

-

Hazard Identification: The compound is classified as an irritant (GHS07).[1] Standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.

References

- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]

- 2. Cas 90414-36-1,this compound | lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 6. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (S)-methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1): A Key Chiral Building Block in Pharmaceutical Synthesis

Foreword: Unlocking Stereospecific Pathways in Drug Development

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are the foundational elements that enable chemists to construct complex, three-dimensional molecular architectures with a high degree of stereochemical fidelity. Among these, (S)-methyl 3,4-dihydroxybutanoate has emerged as a valuable C4 chiral synthon, particularly in the synthesis of blockbuster pharmaceuticals. This guide provides an in-depth technical overview of this versatile molecule, from its synthesis and characterization to its pivotal role in the creation of life-saving medicines. We will explore the underlying chemical principles that make this compound a preferred choice for researchers and process chemists, offering field-proven insights into its application.

Physicochemical Properties and Structural Elucidation

This compound is a chiral molecule whose utility in synthesis is largely dictated by its stereochemistry and the presence of multiple functional groups.

| Property | Value | Source(s) |

| CAS Number | 90414-36-1 | [1] |

| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate | |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Purity | Typically ≥95% | [1][2] |

| Optical Rotation | [α]²⁰/D -26.0 ± 1.0° (c=0.9 in CHCl₃) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

The (S)-configuration at the C3 position, along with the primary and secondary hydroxyl groups and the methyl ester, provides multiple points for synthetic manipulation, making it a versatile intermediate in complex total synthesis.

Strategic Synthesis: From a Chiral Pool Precursor

The most logical and widely adopted strategy for the synthesis of this compound leverages the readily available and inexpensive chiral pool starting material, (S)-(-)-malic acid. This approach ensures the desired stereochemistry is carried through to the final product. The synthesis proceeds through a two-step sequence: esterification followed by regioselective reduction.

Synthesis Workflow

Caption: Synthesis workflow from (S)-Malic Acid.

Detailed Experimental Protocol

Step 1: Esterification of (S)-Malic Acid to Dimethyl (S)-malate

This initial step protects both carboxylic acid functionalities of malic acid as methyl esters.

-

Materials: (S)-(-)-Malic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

To a stirred solution of (S)-(-)-malic acid in anhydrous methanol, cautiously add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield dimethyl (S)-malate as a crude oil, which can be used in the next step without further purification.

-

Step 2: Regioselective Reduction to this compound

The key to this synthesis is the selective reduction of the C4-ester group in the presence of the C1-ester. This is achieved using a combination of borane-dimethyl sulfide and a catalytic amount of sodium borohydride, which shows high selectivity for α-hydroxy esters.[1][3]

-

Materials: Dimethyl (S)-malate, Borane-dimethyl sulfide complex (BMS), Sodium borohydride, Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

Dissolve dimethyl (S)-malate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a catalytic amount of sodium borohydride to the solution.

-

Cool the mixture to 0 °C and add borane-dimethyl sulfide complex dropwise.

-

Allow the reaction to stir at 0 °C and then gradually warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench the excess borane by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester, the methine proton at the chiral center, and the methylene protons of the primary alcohol.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal five distinct carbon signals corresponding to the methyl ester carbon, the carbonyl carbon, the two carbons bearing hydroxyl groups, and the methylene carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ester, and C-O stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Application in Drug Development: The Synthesis of Statins

This compound and its derivatives are crucial intermediates in the synthesis of the chiral side chains of several statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4][5] The precise stereochemistry of this side chain is critical for the drug's activity.

Role in Atorvastatin Synthesis

While not a direct precursor in the most common industrial synthesis of Atorvastatin (Lipitor®), structurally similar C4 chiral building blocks are employed. The Paal-Knorr synthesis of the atorvastatin pyrrole core involves the condensation of a 1,4-dicarbonyl compound with a primary amine bearing the chiral side chain.[4][6][7] The chiral side chain itself is often synthesized from intermediates like (S)-4-chloro-3-hydroxybutanoate, which can be derived from this compound.

Conceptual Pathway to a Statin Side-Chain Intermediate

The following diagram illustrates a conceptual pathway for how this compound can be converted into a more advanced intermediate suitable for incorporation into a statin structure.

Caption: Conceptual workflow for statin side-chain synthesis.

This generalized pathway highlights the strategic importance of the chiral C4 synthon. The initial protection of the diol allows for selective manipulation of the ester functionality, which can then be elaborated into the more complex side chain required for the final drug molecule.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Identification: It is classified as an irritant.[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks in enabling the efficient and stereoselective synthesis of complex and medicinally important molecules. Its synthesis from the chiral pool represents a classic and robust strategy in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral synthons like this compound will only increase. Future research may focus on developing even more efficient and sustainable biocatalytic routes to this and related chiral intermediates, further solidifying the role of green chemistry in pharmaceutical manufacturing.

References

- 1. Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for α-hydroxy esters, versatile chiral building block from (S)-(-)-malic acid | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Methyl 3,4-Dihydroxybutanoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral synthons, or building blocks, derived from readily available and enantiomerically pure starting materials are indispensable tools in this endeavor. (S)-methyl 3,4-dihydroxybutanoate, a versatile C4 chiral building block, has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the synthesis of blockbuster pharmaceuticals. We will delve into the causality behind synthetic strategies, the importance of rigorous analytical characterization, and provide a detailed, field-proven protocol for its preparation.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid, prized for its stereochemical purity. Its utility as a chiral synthon is rooted in the specific spatial arrangement of its functional groups, which allows for the controlled introduction of chirality into a target molecule.

| Property | Value | Source |

| Molecular Weight | 134.13 g/mol | [1] |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| CAS Number | 90414-36-1 | |

| Appearance | Colorless to yellow liquid | |

| Optical Rotation | [α]D approx. -13° (c=1, CHCl₃) |

Strategic Synthesis: A Chiral Pool Approach

The synthesis of this compound exemplifies the "chiral pool" strategy, a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of naturally occurring molecules to construct complex, enantiomerically pure targets. Carbohydrates and amino acids are common starting points for this strategy.[2][3][4][5] In the case of this compound, L-malic acid serves as an inexpensive and readily available chiral precursor.[6][7]

The decision to utilize L-malic acid is a strategic one, driven by several factors:

-

Cost-effectiveness: L-malic acid is a bulk chemical, making the synthesis economically viable for large-scale production.

-

Stereochemical Integrity: The stereocenter at the C2 position of L-malic acid is directly converted to the C3 position of the target molecule, ensuring high enantiomeric purity.

-

Functionality: The two carboxylic acid groups and the hydroxyl group of L-malic acid provide versatile handles for selective chemical transformations.

Experimental Workflow: Synthesis from L-Malic Acid

The following diagram illustrates the key steps in the synthesis of this compound from L-malic acid.

Caption: Synthetic pathway from L-Malic Acid.

Detailed Experimental Protocol

This protocol is based on established methodologies for the esterification of dicarboxylic acids and the selective reduction of esters.[6][7]

Step 1: Diesterification of L-Malic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or Dowex 50W-X8 resin). The use of an acid catalyst is crucial to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst. For a resin catalyst, simply filter the mixture. For a mineral acid, carefully add a saturated solution of sodium bicarbonate until effervescence ceases. Remove the methanol under reduced pressure. The resulting crude dimethyl L-malate can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Selective Reduction to this compound

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude dimethyl L-malate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a selective reducing agent, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (1.0-1.5 eq). The choice of reducing agent is critical. Borohydrides are preferred over more reactive hydrides like lithium aluminum hydride (LAH) because they selectively reduce the less sterically hindered ester group, leaving the other ester group intact.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C to neutralize the excess reducing agent and the borate esters formed.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

-

-OCH₃ (s, ~3.7 ppm): A singlet corresponding to the three protons of the methyl ester group.

-

-CH(OH)- (m, ~4.2 ppm): A multiplet for the proton on the carbon bearing the secondary hydroxyl group.

-

-CH₂-CO- (dd, ~2.5 ppm): Two diastereotopic protons adjacent to the ester carbonyl, appearing as a doublet of doublets.

-

-CH₂OH (m, ~3.6-3.8 ppm): A multiplet for the two protons on the carbon bearing the primary hydroxyl group.

-

-OH (br s): Two broad singlets for the hydroxyl protons, which are often exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

-C=O (~172 ppm): The carbonyl carbon of the ester.

-

-CH(OH)- (~68 ppm): The carbon bearing the secondary hydroxyl group.

-

-CH₂OH (~65 ppm): The carbon bearing the primary hydroxyl group.

-

-OCH₃ (~52 ppm): The methyl carbon of the ester.

-

-CH₂-CO- (~40 ppm): The carbon adjacent to the ester carbonyl.

Application in Drug Synthesis: The Case of Statin Side Chains

This compound and its derivatives are key intermediates in the synthesis of the side chains of several blockbuster statin drugs, including Rosuvastatin and Atorvastatin.[10][11][12][13] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol levels. The stereochemistry of the diol side chain is crucial for their biological activity.

The following diagram outlines the general strategy for incorporating the C4 chiral synthon into the statin scaffold.

Caption: General strategy for statin synthesis.

The synthesis of the Rosuvastatin side chain, for instance, often involves the conversion of a derivative of this compound into a suitable phosphonium ylide for a Wittig reaction with a pyrimidine aldehyde core.[10] This key C-C bond formation step establishes the complete carbon skeleton of the drug. Subsequent deprotection and functional group manipulations lead to the final active pharmaceutical ingredient.

Conclusion: A Versatile Tool for Stereoselective Synthesis

This compound stands as a testament to the power of the chiral pool strategy in modern organic synthesis. Its efficient preparation from an inexpensive natural product, coupled with its versatile functionality, makes it an invaluable building block for the construction of complex, stereochemically defined molecules. For drug development professionals, a thorough understanding of the synthesis, characterization, and application of such chiral synthons is essential for the rapid and efficient advancement of new therapeutic agents.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 8. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 13C NMR [m.chemicalbook.com]

- 9. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR [m.chemicalbook.com]

- 10. CN111518073A - Preparation method of rosuvastatin side chain intermediate - Google Patents [patents.google.com]

- 11. studylib.net [studylib.net]

- 12. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]

- 13. jchemrev.com [jchemrev.com]

The Chiral Blueprint: A Technical Guide to the Spectral Analysis of (S)-methyl 3,4-dihydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemistry in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The ability to synthesize and, critically, to unequivocally characterize a single enantiomer is a cornerstone of modern medicinal chemistry. (S)-methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1), a versatile chiral building block, embodies this principle. Its two hydroxyl groups and ester functionality provide multiple points for synthetic elaboration, making it a valuable precursor in the stereoselective synthesis of complex pharmaceutical agents.[4] This guide, intended for the discerning scientist, provides a comprehensive overview of the spectral data integral to the structural elucidation and quality control of this important chiral intermediate.

Molecular Structure and Key Physicochemical Properties

This compound is a C5 molecule featuring a stereocenter at the C3 position. Its structure is presented below:

Caption: Structure of this compound with atom numbering.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | --INVALID-LINK--[5] |

| Molecular Weight | 134.13 g/mol | --INVALID-LINK--[5] |

| CAS Number | 90414-36-1 | SynHet[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹³C NMR Spectroscopy: An Experimental Snapshot

| Chemical Shift (δ) ppm | Carbon Assignment |

| 172.5 | C1 (C=O) |

| 69.5 | C3 (CH-OH) |

| 66.5 | C4 (CH₂-OH) |

| 51.8 | C5 (O-CH₃) |

| 39.0 | C2 (CH₂) |

| Data sourced from PubChem for methyl (3R)-3,4-dihydroxybutanoate.[5] |

Interpretation: The downfield signal at 172.5 ppm is characteristic of the ester carbonyl carbon. The two carbons bearing hydroxyl groups, C3 and C4, resonate at 69.5 and 66.5 ppm, respectively. The methoxy carbon (C5) appears at 51.8 ppm, and the aliphatic methylene carbon (C2) is observed at 39.0 ppm.

¹H NMR Spectroscopy: A Predicted Spectrum

In the absence of publicly available experimental ¹H NMR data for this compound, a predicted spectrum can be constructed based on established chemical shift ranges for analogous functional groups.[7][8][9][10]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~ 4.1 | Multiplet | 1H | H3 |

| ~ 3.7 | Singlet | 3H | H5 (O-CH₃) |

| ~ 3.6 | Multiplet | 2H | H4 |

| ~ 2.5 | Doublet of Doublets | 2H | H2 |

| Variable | Broad Singlet | 2H | OH |

Causality Behind Predicted Shifts and Multiplicities:

-

H3 (CH-OH): This proton, attached to the stereocenter and a carbon bearing a hydroxyl group, is expected to be the most downfield of the aliphatic protons, likely appearing around 4.1 ppm.[11] Its multiplicity will be a multiplet due to coupling with the two diastereotopic protons on C2 and the two protons on C4.

-

H5 (O-CH₃): The three protons of the methyl ester group are in a distinct chemical environment and do not couple with other protons, resulting in a characteristic singlet at approximately 3.7 ppm.[9]

-

H4 (CH₂-OH): The two protons on the carbon bearing the primary alcohol are expected to resonate around 3.6 ppm. They will be split by the proton on C3, and their diastereotopic nature may lead to a more complex multiplet.[11]

-

H2 (CH₂): The methylene protons adjacent to the carbonyl group are diastereotopic due to the adjacent stereocenter. They are expected to resonate around 2.5 ppm and will appear as a doublet of doublets due to geminal coupling and coupling with the H3 proton.[9]

-

OH Protons: The chemical shifts of the hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and carbonyl groups.

| Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohols) |

| 3000-2850 | Medium | C-H Stretch (Aliphatic) |

| 1750-1735 | Strong | C=O Stretch (Ester) |

| 1300-1000 | Strong | C-O Stretch |

Interpretation of Key Absorptions:

-

O-H Stretch: A prominent, broad absorption in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the IR spectrum, indicative of the two hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.[12][13][14]

-

C=O Stretch: A strong, sharp peak between 1750-1735 cm⁻¹ is expected for the carbonyl group of the saturated methyl ester.[12][15]

-

C-H Stretch: Absorptions corresponding to the stretching of aliphatic C-H bonds will be present in the 3000-2850 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ range will arise from the C-O stretching vibrations of the ester and alcohol functionalities.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

| Predicted m/z | Ion |

| 134 | [M]⁺ (Molecular Ion) |

| 103 | [M - OCH₃]⁺ |

| 103 | [M - CH₂OH]⁺ |

| 73 | [M - CH(OH)CH₂OH]⁺ |

| 59 | [COOCH₃]⁺ |

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

The molecular ion peak at m/z 134 would confirm the molecular weight.[16][17][18] Common fragmentation patterns for esters and alcohols would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 103, and the loss of the hydroxymethyl group (-CH₂OH) to also give a fragment at m/z 103.[19] Cleavage of the C2-C3 bond could result in a fragment at m/z 73. The formation of an ion at m/z 59 is characteristic of the methoxycarbonyl fragment ([COOCH₃]⁺).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Caption: Workflow for FTIR data acquisition of a liquid sample.

Mass Spectrometry (MS)

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]

- 7. compoundchem.com [compoundchem.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. youtube.com [youtube.com]

(S)-methyl 3,4-dihydroxybutanoate solubility

An In-Depth Technical Guide to the Solubility of (S)-methyl 3,4-dihydroxybutanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a valuable chiral building block in synthetic chemistry. Given the limited availability of public data on this specific molecule, this document emphasizes predictive analysis based on its molecular structure and provides a robust experimental framework for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to effectively work with this compound.

Compound Overview: this compound

This compound is a chiral molecule featuring a methyl ester and two hydroxyl groups. Its structure imparts a high degree of polarity, which is the primary determinant of its solubility profile. As a chiral intermediate, its utility in asymmetric synthesis is significant, making a thorough understanding of its physical properties, particularly solubility, critical for reaction design, purification, and formulation.

Molecular Structure:

-

Chemical Formula: C₅H₁₀O₄

-

Molar Mass: 134.13 g/mol

-

Key Features:

-

A primary and a secondary hydroxyl group, capable of extensive hydrogen bonding.

-

A methyl ester group, which contributes to its polarity.

-

A chiral center at the C3 position, making it optically active.

-

Predicted Solubility Profile

-

High Solubility Expected in Polar Protic Solvents: The two hydroxyl groups will readily form hydrogen bonds with solvents like water, methanol, and ethanol. Therefore, high to complete miscibility is anticipated in these solvents.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should be effective at solvating the molecule due to their ability to accept hydrogen bonds and their overall high polarity.

-

Limited Solubility in Nonpolar Solvents: Very low solubility is expected in nonpolar solvents like hexanes, toluene, and diethyl ether. The energy required to break the strong intermolecular hydrogen bonds of the dihydroxybutanoate would not be compensated by the weak van der Waals interactions with these solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a gold standard for solubility determination. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle of the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This state of equilibrium ensures that the measured concentration represents the maximum amount of solute that can be dissolved in the solvent at that specific temperature.

Experimental Workflow

The workflow for determining the solubility of this compound is a multi-step process that requires careful execution to ensure accuracy.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Calibrated pipettes

-

Glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

-

Volumetric flasks

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials. An "excess" ensures that a saturated solution is achieved.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Perform a serial dilution of the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A refractive index detector is often suitable for molecules with poor UV chromophores.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The final solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:

-

Time to Equilibrium: To confirm that 24-48 hours is sufficient, a time-point study can be performed where samples are analyzed at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

-

Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its crystalline form or degraded during the experiment.

-

Calibration Curve: The analytical method must be validated with a calibration curve prepared from a known stock solution of the compound, demonstrating linearity with an R² value > 0.99.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC-RI | Appears to be completely miscible. | ||

| Methanol | 25 | HPLC-RI | |||

| Ethanol | 25 | HPLC-RI | |||

| Acetone | 25 | HPLC-RI | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-RI | |||

| Toluene | 25 | HPLC-RI | Expected to be very low. | ||

| Hexanes | 25 | HPLC-RI | Expected to be very low. |

Conclusion

While readily available data for this compound is scarce, a combination of predictive analysis based on its molecular structure and a robust experimental protocol allows for a thorough characterization of its solubility. Its high polarity, driven by two hydroxyl groups, suggests excellent solubility in polar protic solvents and limited solubility in nonpolar media. The provided isothermal equilibrium method offers a reliable and scientifically sound approach for researchers to generate the precise data needed for their specific applications, from reaction engineering to formulation development.

(S)-Methyl 3,4-Dihydroxybutanoate: A Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3,4-dihydroxybutanoate , a chiral building block of significant interest, holds a pivotal position in the landscape of modern organic synthesis and pharmaceutical development. Its stereodefined structure, featuring two hydroxyl groups and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthetic methodologies, and diverse applications, tailored for professionals engaged in cutting-edge research and development.

The inherent chirality of this compound makes it an invaluable asset in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is paramount to therapeutic efficacy and safety. Its utility extends beyond the pharmaceutical realm, finding applications in the creation of biodegradable polymers, as well as in the cosmetic, flavor, and fragrance industries.[1] This guide aims to be a comprehensive resource, offering both foundational knowledge and practical insights to harness the full potential of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate |

| CAS Number | 90414-36-1 |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid |

| Storage Temperature | 2-8°C |

Source: SynHet[2], ChemUniverse[3], BLD Pharm[4][5], Sigma-Aldrich[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester, the methine proton at the chiral center, and the methylene protons of the primary alcohol.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, and the three carbons of the butanoate chain, each with a unique chemical shift due to the different chemical environments.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and C-O stretching frequencies.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing.

A notable aspect of its availability is that some suppliers offer it on a "synthesis on demand" basis, indicating that it may not be a stock item but can be prepared as needed.[2] This underscores the importance of planning and lead time in procurement. Several suppliers also offer the compound in various purity grades, including options suitable for pharmaceutical applications.[2]

Table 2: Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Grades Offered |

| SynHet | >95%, >99% | Prepack and bulk | Research, Pharma (USP, BP, Ph. Eur.), API, ISO 9001 |

| ChemUniverse | 95% | 1g, 5g, Bulk | Research |

| BLD Pharm | Not specified | Not specified | Research Use Only |

| Chemsrc | 95.0% | 1g, 5g | Research |

| Rose Scientific Ltd | 96+% | Not specified | Research |

| Sigma-Aldrich | Not specified | Not specified | Research |

Source: SynHet[2], ChemUniverse[3], BLD Pharm[4][5], Chemsrc, Rose Scientific Ltd[7], Sigma-Aldrich[6]

Synthesis of this compound

The stereoselective synthesis of this compound is crucial to preserve its chiral integrity for its intended applications. A prominent and environmentally conscious approach involves utilizing the chiral pool, starting from readily available and renewable resources.

Synthesis from a D-Hexose Source: A Conceptual Workflow

A patented method describes the synthesis of the parent acid, (S)-3,4-dihydroxybutanoic acid, from D-glucose containing 1,4-linked glucose units, such as maltose.[8] This process utilizes an alkali metal hydroxide and hydrogen peroxide to oxidatively cleave the carbohydrate backbone. The resulting acid can then be esterified to yield the desired methyl ester.

Caption: Conceptual workflow for the synthesis from a D-hexose source.

Model Experimental Protocol: Esterification of a Hydroxy Acid

The following is a general, adaptable protocol for the acid-catalyzed esterification of a hydroxy acid, which would be the final step in the synthesis of this compound from the corresponding carboxylic acid.

Materials:

-

(S)-3,4-dihydroxybutanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (S)-3,4-dihydroxybutanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in a wide array of synthetic applications.

-

Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of various active pharmaceutical ingredients (APIs), where its stereochemistry is transferred to the final drug molecule.[1]

-

Biodegradable Polymers: The diol functionality allows for its incorporation into polyester chains, leading to the formation of biodegradable polymers with potential applications in medicine and sustainable packaging.[1]

-

Cosmetics, Flavors, and Fragrances: Its structure lends itself to the synthesis of compounds used as moisturizing agents, skin conditioners, and as components in flavors and fragrances.[1]

Caption: Key application areas of this compound.

Analytical Methodologies

A suite of analytical techniques is employed to ensure the purity, identity, and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable.

Model HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polarity and low volatility of this compound necessitate a derivatization step to convert the hydroxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers.

Model Derivatization and GC-MS Protocol:

-

Derivatization:

-

Dry a sample of the compound thoroughly.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection of the derivatized sample.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C) to elute the derivatized compound.

-

MS Detection: Electron ionization (EI) with a full scan to identify the compound based on its mass spectrum and retention time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.

Table 3: Summary of Analytical Techniques

| Technique | Purpose | Key Considerations |

| HPLC | Purity assessment, quantification | Requires a suitable chromophore for UV detection. |

| GC-MS | Identification, quantification, impurity profiling | Derivatization is necessary due to low volatility. |

| NMR | Structural elucidation, confirmation of identity | Provides detailed structural information. |

| FTIR | Identification of functional groups | Confirms the presence of hydroxyl and ester groups. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, general precautions for handling laboratory chemicals should be observed. Based on information for similar compounds, it may be classified as an irritant.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][5] The recommended storage temperature is typically between 2-8°C.[4][5]

Conclusion

This compound stands out as a chiral building block with significant potential in various scientific and industrial domains. Its commercial availability, coupled with established, albeit adaptable, synthetic and analytical methodologies, makes it an accessible and valuable tool for researchers and developers. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of versatile chiral intermediates like this compound is set to increase. Future research may focus on developing more efficient and sustainable synthetic routes and exploring its application in novel materials and therapeutics.

References

- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]

- 2. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 90414-36-1|Methyl (S)-3,4-Dihydroxybutanoate|BLD Pharm [bldpharm.com]

- 5. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 6. Methyl (S)-3,4-Dihydroxybutanoate | 90414-36-1 [sigmaaldrich.com]

- 7. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]

- 8. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]

safety and handling of (S)-methyl 3,4-dihydroxybutanoate

An In-Depth Technical Guide to the Safe Handling of (S)-methyl 3,4-dihydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 90414-36-1) is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. Its utility lies in its defined stereochemistry and the presence of multiple functional groups—a methyl ester and a vicinal diol—that allow for diverse chemical transformations. As with any specialized reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and an understanding of its chemical nature.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling. The table below summarizes the key identifiers and characteristics of this compound.

| Property | Value | Source |

| CAS Number | 90414-36-1 | [1] |

| Molecular Formula | C₅H₁₀O₄ | |

| Molecular Weight | 134.13 g/mol | |

| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate | [1] |

| Appearance | Colorless to yellow liquid | |

| Storage Temperature | 2-8°C or in a freezer at -20°C |

Hazard Identification and GHS Classification

Based on available supplier safety information, this compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) classifications indicate that it is a flammable liquid and can cause significant irritation and damage to the skin and eyes, as well as respiratory irritation.

Signal Word: Danger

GHS Pictograms:

Hazard Statements:

The Causality Behind the Hazards:

-

Flammability (H226): As a low-molecular-weight organic ester, this compound has a flash point that classifies it as a flammable liquid. Its vapors can form an ignitable mixture with air, posing a fire risk in the presence of ignition sources.

-

Skin and Eye Damage (H315, H318): The presence of hydroxyl groups and the ester functionality can lead to irritation upon skin contact. More critically, the potential for serious eye damage necessitates stringent eye protection, as splashes can lead to irreversible harm.

-

Respiratory Irritation (H335): The volatility of the compound, though not extremely high, is sufficient for its vapors to be inhaled, potentially causing irritation to the respiratory tract.

Chiral Toxicology Considerations: It is crucial to recognize that the biological and toxicological properties of a single enantiomer, such as the (S)-enantiomer, can differ significantly from its (R)-enantiomer or the racemic mixture.[4][5] Stereoselective interactions with biological systems (e.g., enzymes, receptors) mean that the toxicity profile can be unique.[4][6] Therefore, safety data for similar, non-chiral or racemic compounds should not be considered a direct substitute.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable.

Engineering Controls:

-

All handling of this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols, such as heating, agitation, or transfer of large quantities.[7]

Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling this compound:

-

Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Wear nitrile gloves of at least 4mil thickness for incidental contact. For prolonged contact or when handling larger quantities, heavier-duty gloves should be used. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]

-

Skin and Body Protection: A flame-resistant lab coat is recommended.[7] Ensure that skin is not exposed.

The logical flow for donning and doffing PPE should be followed to prevent cross-contamination.

Caption: Correct sequence for donning and doffing PPE.

Storage and Incompatibility

Proper storage is critical to maintain the stability of the compound and to prevent hazardous situations.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is between 2-8°C or in a freezer at -20°C, as indicated by suppliers.

-

Store in a designated flammable liquids storage cabinet.[1][9] These cabinets are designed to contain a fire for a limited time, allowing for safe evacuation.[1]

-

The total quantity of flammable liquids stored in a lab is regulated and should be kept to a minimum.[10]

Chemical Incompatibilities:

Due to its functional groups, this compound is incompatible with:

-

Strong Oxidizing Agents: The vicinal diol moiety can be cleaved by strong oxidizers like periodic acid or lead tetraacetate, a reaction that can be vigorous.[11] Contact with other strong oxidizers (e.g., permanganates, perchlorates) can lead to fire or explosion.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester group, potentially generating methanol and the corresponding carboxylate salt. This reaction can be exothermic.

-

Reactive Metals: Alkali metals (e.g., sodium, potassium) will react with the hydroxyl groups to release flammable hydrogen gas.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of safety equipment.

Spill Response:

The response to a spill depends on its size and nature.

-

Minor Spill:

-

Alert personnel in the immediate area.

-

If flammable vapors are a concern, extinguish all nearby ignition sources.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

If safe to do so, close the laboratory door to contain vapors.

-

Activate the building's fire alarm to initiate a full evacuation.

-

Call emergency services and inform them of the nature and location of the spill.[12]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.[12]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] An emergency shower should be used for large-area contact.[7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

-

Procedure: For a small fire, use a fire extinguisher if you are trained to do so. For a larger fire, or if the fire is spreading, activate the fire alarm, evacuate the area, and allow professional firefighters to handle the incident.[13]

The following diagram outlines the general workflow for responding to an emergency involving this compound.

Caption: General emergency response workflow.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

All waste containing this compound, including contaminated absorbents and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

-

The waste container should be kept closed when not in use and stored in a secondary containment bin within a fume hood or a designated satellite accumulation area.

-

Do not mix this waste with incompatible chemicals.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

Experimental Protocol: A Model Workflow for Safe Use

The following is a generalized, step-by-step protocol for a reaction using this compound, emphasizing the integration of safety procedures.

Objective: Acetal Protection of the Diol Functionality

-

Preparation and Pre-Reaction Checks:

-

Review this safety guide and the Safety Data Sheet (if available).

-

Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

-

Donning PPE:

-

Put on a lab coat, chemical splash goggles, and appropriate gloves.

-

-

Reagent Handling (in Fume Hood):

-

Place a round-bottom flask equipped with a magnetic stir bar on a stir plate inside the fume hood.

-

Carefully measure the required amount of this compound using a graduated cylinder or by mass.

-

Add the compound to the reaction flask, followed by the appropriate solvent and other reagents (e.g., 2,2-dimethoxypropane and an acid catalyst).

-

Keep the primary container of this compound closed when not in use.

-

-

Running the Reaction:

-

Assemble the reaction apparatus (e.g., with a condenser).

-

If heating is required, use a controlled heating source such as a heating mantle. Do not use an open flame.

-

Monitor the reaction progress from a safe distance, keeping the fume hood sash at the lowest practical height.

-

-

Work-up and Purification:

-

After cooling the reaction mixture, quench the reaction carefully (e.g., by adding a basic solution to neutralize the acid catalyst).

-

Perform any extractions or washes within the fume hood.

-

Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers.

-

-

Cleanup:

-

Clean all glassware thoroughly.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated disposable materials (e.g., pipette tips, weighing paper) in the solid hazardous waste container.

-

-

Doffing PPE and Final Steps:

-

Remove gloves first, followed by goggles and lab coat, as per the established procedure.

-

Wash hands thoroughly with soap and water.

-

Properly label and store the synthesized product.

-

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By adhering to the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness, researchers can confidently and safely incorporate this versatile chiral building block into their work.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. chem-space.com [chem-space.com]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. hse.gov.uk [hse.gov.uk]

- 9. k-state.edu [k-state.edu]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 13. trentu.ca [trentu.ca]

An In-depth Technical Guide on the Natural Sources of (S)-3,4-Dihydroxybutanoate Precursors

Abstract

(S)-3,4-dihydroxybutanoic acid, a chiral C4 carboxylic acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its methylated form, (S)-methyl 3,4-dihydroxybutanoate, is also of significant interest. This technical guide provides a comprehensive overview of the natural sources of (S)-3,4-dihydroxybutanoic acid and its precursors. We will delve into the key metabolic pathways that serve as the origin of this C4 sugar acid, including the pentose phosphate pathway and ascorbic acid degradation. Furthermore, this guide will explore microbial systems, both natural and engineered, for the production of (S)-3,4-dihydroxybutanoic acid. Detailed methodologies for the isolation, quantification, and characterization of these compounds from natural matrices will be discussed, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chiral molecule.

Introduction: The Significance of (S)-3,4-Dihydroxybutanoate and its Precursors

(S)-3,4-dihydroxybutanoic acid and its ester, this compound, are chiral molecules that have garnered considerable attention in the scientific community. The presence of multiple stereocenters and functional groups makes them versatile starting materials for the synthesis of complex organic molecules. (S)-3,4-dihydroxybutanoic acid is a known human metabolite and has been detected in various biological fluids.[1][2][3] Its importance extends to the food industry, where it can be formed during the processing of saccharides. The exploration of natural and renewable sources for these C4 building blocks is driven by the increasing demand for sustainable chemical synthesis.

This guide will provide an in-depth exploration of the natural origins of (S)-3,4-dihydroxybutanoic acid, with a focus on the biosynthetic pathways that generate its core C4 backbone.

Biosynthetic Origins: Key Metabolic Pathways

The carbon skeleton of (S)-3,4-dihydroxybutanoic acid can be traced back to central carbon metabolism. Two primary pathways are of significant interest as sources of C4 precursors: the Pentose Phosphate Pathway and the degradation of L-ascorbic acid.

The Pentose Phosphate Pathway: A Source of Erythrose-4-Phosphate

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[4] Its primary roles include the production of NADPH for reductive biosynthesis and the generation of pentose sugars for nucleotide synthesis.[4][5] A key intermediate of the non-oxidative branch of the PPP is erythrose-4-phosphate (E4P) , a four-carbon sugar phosphate.[5][6][7]

E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids via the shikimate pathway.[7] Its central position in metabolism makes it a prime candidate as a natural precursor to C4 sugar acids like 3,4-dihydroxybutanoic acid. The enzymatic conversion of E4P to 3,4-dihydroxybutanoic acid would likely involve a series of reduction and dephosphorylation steps. While the specific enzymes catalyzing this direct conversion in most natural systems are not yet fully elucidated, the metabolic potential is clear.

In certain microorganisms, such as the bacterium Brucella, erythritol metabolism has been shown to feed into the pentose phosphate pathway at the level of D-erythrose-4-phosphate.[8] This highlights a direct link between a C4 polyol and the PPP, further strengthening the case for E4P as a key precursor.

Caption: The Pentose Phosphate Pathway as a source of Erythrose-4-Phosphate.

L-Ascorbic Acid (Vitamin C) Degradation

L-ascorbic acid, commonly known as Vitamin C, is a vital antioxidant in many organisms. Its degradation can lead to a variety of smaller carbon compounds, including C4 fragments.[9][10][11] The oxidative degradation of ascorbate proceeds through dehydroascorbic acid (DHA).[10][12] In many plants, the catabolism of ascorbate yields oxalate (a C2 compound) and L-threonate (a C4 compound).[9][13]

L-threonate, being a 2,3,4-trihydroxybutanoate, is structurally very similar to 3,4-dihydroxybutanoate. It is plausible that further metabolic modifications of L-threonate could lead to the formation of 3,4-dihydroxybutanoic acid. The specific enzymatic machinery for such a conversion is an active area of research.

Caption: L-Ascorbic acid degradation pathway leading to L-threonate.

Microbial Production of 3,4-Dihydroxybutanoic Acid

Microorganisms are a promising and versatile platform for the production of valuable chemicals from renewable feedstocks. Both native and engineered metabolic pathways in microbes can be harnessed for the synthesis of 3,4-dihydroxybutanoic acid.

Natural Occurrence in Microorganisms

While not extensively documented as a primary metabolite, 3,4-dihydroxybutanoic acid has been identified as a metabolic product in Escherichia coli. Its presence in various microbial systems is likely linked to the central metabolic pathways discussed previously. Further research into the metabolomes of diverse microorganisms may reveal other natural producers of this C4 acid.

Engineered Microbial Systems for Enhanced Production

Metabolic engineering offers a powerful approach to develop microbial strains capable of producing 3,4-dihydroxybutanoic acid at high titers. Research has demonstrated the successful engineering of E. coli for the stereospecific synthesis of 3,4-dihydroxybutyric acid (3,4-DHBA) and its lactone form, 3-hydroxybutyrolactone (3HBL), from glucose.[14][15]